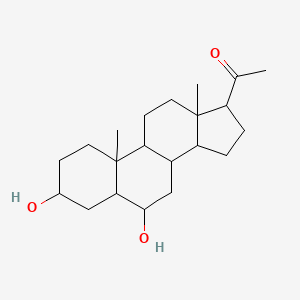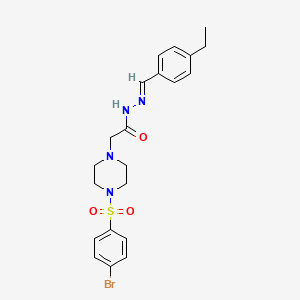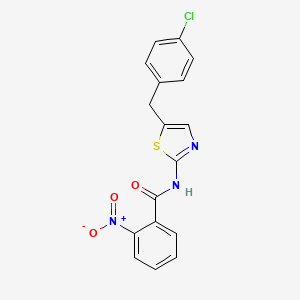
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone typically involves multiple steps, including the formation of the tetraazole ring and the subsequent attachment of the chlorophenyl and dimethylphenyl groups. Commonly used reagents include thioethers, chlorophenyl derivatives, and dimethylphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-tetraazol-5-YL)thio)ethanone include other chlorophenyl derivatives, dimethylphenyl derivatives, and tetraazole-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H15ClN4OS |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-3-4-12(2)15(9-11)22-17(19-20-21-22)24-10-16(23)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3 |
InChIキー |
UZPBCJXFBZLJLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B11969677.png)


![oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine](/img/structure/B11969684.png)


![7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B11969707.png)
![[(Octylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969710.png)

![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969727.png)
